molecular formula C7H13ClO4 B1620495 2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride CAS No. 63881-16-3

2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride

Cat. No.: B1620495
CAS No.: 63881-16-3
M. Wt: 196.63 g/mol
InChI Key: ZGBKYAPNYMCFDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride is an organic compound with the molecular formula C10H19ClO4 It is a derivative of acyl chloride and is characterized by the presence of three ether linkages in its structure

Preparation Methods

2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride can be synthesized through the reaction of [2-(2-Methoxyethoxy) ethoxy] acetic acid with thionyl chloride . The reaction typically involves the following steps:

  • Dissolving [2-(2-Methoxyethoxy) ethoxy] acetic acid in an appropriate solvent.
  • Adding thionyl chloride dropwise to the solution while maintaining a low temperature.
  • Allowing the reaction mixture to warm to room temperature and stirring for several hours.
  • Removing the solvent and excess thionyl chloride under reduced pressure to obtain the desired product.

Chemical Reactions Analysis

2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3,6,9-Trioxadecanoic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include:

    Amines: For the formation of amides, reactions are typically carried out in the presence of a base such as triethylamine.

    Alcohols: Esterification reactions often require a catalyst such as pyridine.

    Reducing Agents: Reduction reactions are usually performed under anhydrous conditions to prevent hydrolysis.

Scientific Research Applications

2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: It is employed in the preparation of advanced materials, such as polymers and coatings, due to its ability to introduce ether linkages into the polymer backbone.

    Biological Studies: It is used in the modification of biomolecules to study their structure and function.

Mechanism of Action

The mechanism of action of 2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride can be compared with other acyl chlorides and ether-containing compounds:

The uniqueness of this compound lies in its combination of acyl chloride functionality with multiple ether linkages, making it a versatile reagent in organic synthesis and material science.

Properties

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO4/c1-10-2-3-11-4-5-12-6-7(8)9/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBKYAPNYMCFDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374850
Record name 3,6,9-trioxadecanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63881-16-3
Record name 3,6,9-trioxadecanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thionyl chloride, 8.0 grams (0.112 mole) was stirred, and 10.0 grams (0.056 mole) of 3,6,9-trioxadecanoic acid was added dropwise during a 45 minute period. Upon completion of addition, the reaction mixture was warmed to reflux where it stirred for 45 minutes. The reaction mixture was cooled, yielding 3,6,9-trioxadecanoyl chloride. An 80% yield of acid chloride was assumed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride
Reactant of Route 2
Reactant of Route 2
2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride
Reactant of Route 3
2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride
Reactant of Route 4
Reactant of Route 4
2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride
Reactant of Route 5
Reactant of Route 5
2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride
Reactant of Route 6
Reactant of Route 6
2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.